molecular formula C9H6ClN5S B2851224 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline CAS No. 945314-62-5

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline

Cat. No.: B2851224
CAS No.: 945314-62-5
M. Wt: 251.69
InChI Key: ZZZWRNHMDIAQNT-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline is a complex organic compound characterized by its fused ring structure, which includes a triazolo and thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline typically involves the reaction of 4-amino-5-R1-4H-1,2,4-triazole-3-thiols with 2-R2-6-R3-quinoline-4-carboxylic acids in the presence of phosphoryl chloride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and other industries.

Comparison with Similar Compounds

  • 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-methylaniline

  • 5-(3-(2,3-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)fluorobenzonitrile

Uniqueness: 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline stands out due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

3-chloro-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5S/c10-7-3-5(11)1-2-6(7)8-14-15-4-12-13-9(15)16-8/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWRNHMDIAQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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